4-Tert-butyl-4'-iodobenzophenone
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Overview
Description
4-Tert-butyl-4’-iodobenzophenone is an organic compound with the molecular formula C17H17IO. It is characterized by the presence of a tert-butyl group and an iodine atom attached to a benzophenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-4’-iodobenzophenone typically involves the iodination of 4-tert-butylbenzophenone. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows: [ \text{4-tert-butylbenzophenone} + I_2 + \text{oxidizing agent} \rightarrow \text{4-Tert-butyl-4’-iodobenzophenone} ]
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Tert-butyl-4’-iodobenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling or Heck reaction.
Oxidation and Reduction: The ketone group in the benzophenone core can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions:
Suzuki Coupling: Utilizes palladium catalysts and boronic acids under basic conditions.
Heck Reaction: Involves palladium catalysts and alkenes in the presence of a base.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzophenones can be obtained.
Reduction Products: 4-Tert-butyl-4’-iodobenzhydrol (alcohol derivative).
Scientific Research Applications
4-Tert-butyl-4’-iodobenzophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules through coupling reactions.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-4’-iodobenzophenone in chemical reactions typically involves the activation of the iodine atom, making it a good leaving group in substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
4-Tert-butylbenzophenone: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Iodobenzophenone: Lacks the tert-butyl group, resulting in different steric and electronic properties.
Properties
IUPAC Name |
(4-tert-butylphenyl)-(4-iodophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17IO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNSQHONWYPAQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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